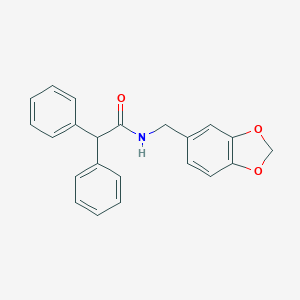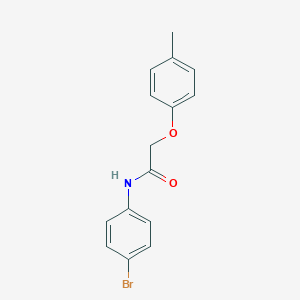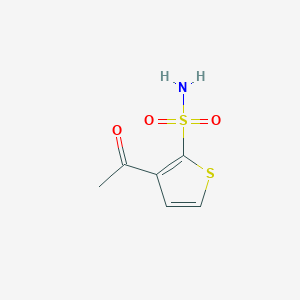
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits in treating various mental health conditions.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide acts on the serotonin system in the brain, increasing the release of serotonin and blocking its reuptake. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide may help improve mood and reduce anxiety.
生化学的および生理学的効果
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in stress response and social bonding.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide is a Schedule I drug, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide. One area of interest is the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide in treating other mental health conditions, such as addiction and social anxiety. Another area of interest is the development of safer and more effective forms of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide for therapeutic use. Additionally, more research is needed to understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide use on the brain and body.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide can be synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be used for research purposes.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been shown to increase feelings of empathy and connectedness, which may help individuals with PTSD process traumatic experiences and improve their mental health.
特性
CAS番号 |
5809-40-5 |
|---|---|
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide |
分子式 |
C22H19NO3 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19NO3/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24) |
InChIキー |
YMZJURMLYCCXKL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)


![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)



![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)




![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)